2,6-Dimethoxyphenol chemical properties and structure
2,6-Dimethoxyphenol chemical properties and structure
An In-depth Technical Guide to 2,6-Dimethoxyphenol: Chemical Properties, Structure, and Experimental Applications
Introduction
2,6-Dimethoxyphenol, also known by its common name Syringol, is a phenolic compound that plays a significant role in various scientific and industrial fields.[1][2][3] Structurally, it is a derivative of pyrogallol, featuring methoxy (B1213986) groups at the 2 and 6 positions of the phenol (B47542) ring.[1][3] This compound is a key component of wood smoke, largely responsible for the characteristic smoky aroma in foods. Beyond its role as a flavoring agent, 2,6-Dimethoxyphenol is recognized for its antioxidant properties and serves as a versatile building block in organic synthesis for pharmaceuticals and specialty chemicals. It is also extensively used as a standard substrate for determining laccase enzyme activity. This guide provides a comprehensive overview of its chemical properties, structure, experimental protocols, and biological significance for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
2,6-Dimethoxyphenol is a member of the dimethoxybenzenes and phenols class. The core structure consists of a benzene (B151609) ring substituted with a hydroxyl group at position 1 and two methoxy groups at positions 2 and 6. This substitution pattern gives the molecule its distinct chemical characteristics. The compound typically appears as an off-white, grey, or tan crystalline powder.
Physicochemical Properties
The key quantitative properties of 2,6-Dimethoxyphenol are summarized in the table below, providing a reference for laboratory and research applications.
| Property | Value | Reference(s) |
| CAS Number | 91-10-1 | |
| Molecular Formula | C₈H₁₀O₃ | |
| Molecular Weight | 154.16 g/mol | |
| Appearance | Off-white to tan crystalline solid | |
| Melting Point | 50-57 °C | |
| Boiling Point | 261-262 °C | |
| Flash Point | 140 °C (284 °F) - closed cup | |
| Solubility | Slightly soluble in water; soluble in alcohol and ether | |
| Density | ~1.16 g/cm³ at 60 °C | |
| Vapor Pressure | 15.8 Pa at 60 °C | |
| IUPAC Name | 2,6-dimethoxyphenol | |
| Synonyms | Syringol, Pyrogallol 1,3-dimethyl ether, 2-Hydroxy-1,3-dimethoxybenzene |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and application of 2,6-Dimethoxyphenol in a research setting.
Protocol 1: Synthesis via Microreactor
This modern protocol describes the synthesis of 2,6-Dimethoxyphenol from pyrogallic acid and dimethyl carbonate using a microreactor, which allows for continuous production with high yield and purity.
Materials:
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Pyrogallic acid (12.6 g, 0.1 mol)
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Dimethyl carbonate (18.9 g, 0.21 mol)
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Tetrabutylammonium bromide (TBAB) (0.16 g, 0.0005 mol)
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Methanol (B129727) (150 ml)
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Microreactor system equipped with a pump and heating module
Procedure:
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Dissolve pyrogallic acid, dimethyl carbonate, and the TBAB catalyst in 150 ml of methanol.
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Pump the resulting solution into the microreactor at a flow rate of 2 mL/min.
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Set the reaction temperature to 135 °C and the pressure to 5 MPa.
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Maintain a residence time of 30 minutes within the reactor. The total reaction time will be approximately 2 hours.
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After the reaction is complete, collect the effluent from the reactor.
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Recover the methanol from the product mixture via distillation.
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The remaining crude product is then purified by a final distillation to yield pure 2,6-Dimethoxyphenol (typical yield: ~91%).
Protocol 2: Laccase-Mediated Dimerization for Enhanced Antioxidant Activity
2,6-Dimethoxyphenol is a well-known substrate for laccase. Its enzymatic oxidation leads to the formation of a C-C linked dimer, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol, which exhibits significantly higher antioxidant capacity than the monomer.
Materials:
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2,6-Dimethoxyphenol (substrate)
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Laccase enzyme (e.g., from Trametes pubescens)
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Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.0)
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Organic co-solvent (e.g., acetone (B3395972) or ethyl acetate)
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Reaction vessel with stirring
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Quenching agent (e.g., ascorbic acid)
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Analytical equipment (HPLC, MS) for product identification
Procedure:
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Prepare a solution of 2,6-Dimethoxyphenol in a suitable reaction medium. This can be a homogenous aqueous-organic system (e.g., buffer with acetone as a co-solvent) or a biphasic system (e.g., buffer and ethyl acetate).
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Initiate the reaction by adding the laccase enzyme to the substrate solution.
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Incubate the mixture at a controlled temperature (e.g., 30 °C) with constant stirring for a specified period (e.g., 1-4 hours).
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Monitor the reaction progress by taking aliquots and analyzing for substrate consumption and product formation using spectrophotometry or chromatography.
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Terminate the reaction by adding a quenching agent or by heat inactivation of the enzyme.
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Extract the product from the reaction mixture using an appropriate organic solvent.
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Analyze the extracted product using HPLC and Mass Spectrometry (MS) to confirm the formation of the dimer (m/z 305 [M-H]⁻).
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Perform antioxidant assays (e.g., DPPH, FRAP) on the purified dimer to quantify its antioxidant capacity, which is expected to be approximately double that of the starting 2,6-Dimethoxyphenol.
Biological Activity and Applications
Antioxidant Properties
2,6-Dimethoxyphenol is a phenolic compound known to scavenge free radicals, thereby exhibiting antioxidant activity. This property is central to its potential applications in drug development and as a bioactive compound. The enzymatic modification of 2,6-Dimethoxyphenol into its dimer has been shown to enhance this antioxidant capacity significantly, making it a target for creating more potent bioactive molecules.
Applications in Research and Drug Development
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Laccase Substrate: It is widely used as a chromogenic substrate to measure laccase activity due to the formation of a colored product upon oxidation.
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Organic Synthesis: It serves as a precursor in the synthesis of more complex molecules, including new 5-amino-1,2,4-triazole and 1,3,4-oxadiazole (B1194373) derivatives, which are being explored for their antioxidant potential.
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In Vivo Activity: Studies have shown that 2,6-Dimethoxyphenol can inhibit the in vivo formation of the carcinogen N-nitrosomorpholine (NMOR) in rats, suggesting a potential role in chemoprevention research.
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Flavoring Agent: In the food industry, it is a key component of smoke flavors, contributing a woody, smoky, and slightly spicy aroma to various products.
Safety and Handling
According to its Safety Data Sheet (SDS), 2,6-Dimethoxyphenol is considered hazardous. It is harmful if swallowed (Acute Tox. 4), causes skin and serious eye irritation (Skin Irrit. 2, Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).
Handling Precautions:
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Avoid contact with skin, eyes, and clothing.
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Do not breathe dust. Use in a well-ventilated area or outdoors.
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.
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Wash hands thoroughly after handling.
First Aid Measures:
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If Swallowed: Call a poison center or doctor. Rinse mouth.
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If on Skin: Wash with plenty of soap and water.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If Inhaled: Remove person to fresh air and keep comfortable for breathing.
Store in a dry, cool, and well-ventilated place with the container tightly closed. It is incompatible with bases, acid anhydrides, and acid chlorides.
